D2 Receptor Selectivity Over Other Subtypes
Thiothixene HCl demonstrates a marked selectivity for the dopamine D2 receptor over other dopamine receptor subtypes. Its Ki for D2 is 0.417 nM, which is 810-fold lower (more potent) than its Ki for D1 (338 nM), 446-fold lower than for D3 (186.2 nM), and 870-fold lower than for D4 (363.1 nM) [1]. This high D2:D1 selectivity ratio is a key characteristic of high-potency typical antipsychotics. In contrast, the low-potency antipsychotic chlorpromazine has a significantly higher (less potent) D2 Ki of approximately 1.4-2.5 nM and a less favorable D2:D1 selectivity profile [2].
| Evidence Dimension | Dopamine D2 Receptor Binding Affinity and Selectivity |
|---|---|
| Target Compound Data | D2 Ki = 0.417 nM; D2:D1 selectivity ratio ~810; D2:D3 selectivity ratio ~446; D2:D4 selectivity ratio ~870 |
| Comparator Or Baseline | Chlorpromazine: D2 Ki = 1.4-2.5 nM; D2:D1 selectivity ratio ~15-30 |
| Quantified Difference | Thiothixene has approximately 3.4- to 6-fold higher affinity for D2 and a 27- to 54-fold higher D2:D1 selectivity ratio |
| Conditions | Radioligand binding assays using cloned human dopamine receptors |
Why This Matters
For scientific applications, this selectivity profile ensures that D2-mediated effects are the primary pharmacological action, which is essential for studies isolating dopaminergic mechanisms from off-target receptor interference.
- [1] PDSP Ki Database. Thiothixene Binding Profile. BindingDB. View Source
- [2] Richelson E. Receptor pharmacology of neuroleptics: relation to clinical effects. J Clin Psychiatry. 1999. View Source
